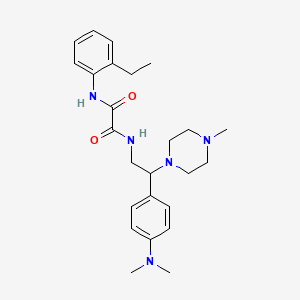
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The compound features a unique structure comprising a dimethylamino group, a piperazine ring, and an oxalamide linkage, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation, but potential targets include:
- Arylhydrocarbon Receptor (AhR) : Recent research indicates that compounds targeting the AhR can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . The structural similarities of this compound to known AhR ligands suggest it may modulate this receptor's activity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a quantitative structure–activity relationship (QSAR) model was developed to predict the cytotoxicity of related compounds against breast cancer cell lines. The findings indicated that compounds with similar structures exhibited significant growth inhibition against drug-resistant breast cancer cell lines .
| Structure Label | Observed Growth Inhibition (GI50, µM) | Log(1/GI50, µM) | IUPAC Name |
|---|---|---|---|
| A1 | 17 | -1.23 | (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile |
| A2 | 15 | -1.18 | (Z)-2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |
| A3 | 4 | -0.60 | (Z)-2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |
| A5 | 0.56 | 0.25 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |
The data indicates that structural modifications can significantly influence biological activity, highlighting the importance of continued research into this compound's derivatives.
Inhibitory Effects on Enzymes
In vitro studies have shown that the compound exhibits inhibitory effects on various enzymes relevant to cancer metabolism and proliferation. This suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.
Case Studies and Research Findings
A study investigating the selectivity of ligands for breast cancer cell lines found that certain compounds demonstrated up to 500-fold selectivity over healthy cells, with GI50 values lower than 1 nM . This level of specificity is crucial for developing targeted therapies that minimize damage to normal tissues.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-5-19-8-6-7-9-22(19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-10-12-21(13-11-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQNTRAQSCIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














